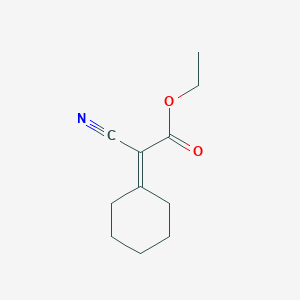

Ethyl 2-cyano-2-cyclohexylideneacetate

Description

This compound is structurally characterized by a conjugated enone system (C=C adjacent to carbonyl) and an electron-withdrawing cyano substituent, which modulates its reactivity. Its stability is attributed to the resonance stabilization of the cyclohexylidene ring and the electron-withdrawing effects of the cyano and ester groups, as evidenced by its resistance to electrophilic fluorination under Selectfluor or NFSI/base conditions .

Key spectroscopic data (from NMR analysis) include:

- ¹H NMR (300 MHz, CD₃CN): δ 1.57–1.83 (m, 6H, cyclohexylidene -CH₂-), 2.59–2.65 (m, 2H, -CH₂-), 2.91–2.97 (m, 2H, -CH₂-), 3.76 (s, 3H, -OCH₂CH₃).

- ¹³C NMR (75.4 MHz, CD₃CN): δ 26.20, 28.98, 29.30, 32.22, 37.51 (cyclohexylidene carbons), 53.13 (-OCH₂CH₃), 102.15 (C=), 116.53 (-CN), 163.41 (C=O), 181.63 (C=) .

Properties

IUPAC Name |

ethyl 2-cyano-2-cyclohexylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAJJZJKRVXKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218211 | |

| Record name | Ethyl cyanocyclohexylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6802-76-2 | |

| Record name | Acetic acid, 2-cyano-2-cyclohexylidene-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6802-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanocyclohexylideneacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6802-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyanocyclohexylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanocyclohexylideneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Optimization Parameters

Key variables influencing reaction efficiency include:

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst Loading | 5–10 mol% | Higher loadings accelerate kinetics but may promote side reactions |

| Solvent Polarity | Low (toluene) | Enhances enolate stability and reduces hydrolysis |

| Temperature | 90–100°C | Balances reaction rate and decomposition risks |

| Stoichiometry | 1:1 (ketone:ester) | Excess ketone minimizes ester dimerization |

Post-reaction purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Multi-Step Synthesis via Michael Addition and Cyclization

This compound also serves as an intermediate in multi-step syntheses of bioactive molecules. For example, it undergoes Michael addition with organomagnesium reagents (e.g., benzylmagnesium chloride) to form β-aminoesters, which are subsequently cyclized to yield heterocyclic frameworks.

Michael Addition Conditions

-

Reagents : Benzylmagnesium chloride (1.2–1.5 equiv) in anhydrous THF

-

Temperature : −78°C to 0°C (prevents over-addition)

-

Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate

The Michael adduct is typically obtained in ~70% yield before cyclization.

Acid-Mediated Cyclization

The β-aminoester intermediate is treated with a Brønsted acid (e.g., HCl or H₂SO₄) to induce cyclization:

-

Conditions : 1–2 M HCl in refluxing ethanol (6–8 hours)

-

Product : Six-membered lactam or lactone derivatives

This step highlights the compound’s utility in accessing complex heterocycles.

Alternative Synthetic Routes

Lithium Diisopropylamide (LDA)-Mediated Synthesis

A modified approach employs LDA to deprotonate ethyl cyanoacetate, followed by reaction with cyclohexanone derivatives. This method avoids traditional base catalysts and operates at lower temperatures (−40°C):

Advantages :

-

Improved selectivity for the E-isomer

-

Reduced side reactions (e.g., ester hydrolysis)

Limitations :

-

Requires stringent anhydrous conditions

-

Higher cost due to LDA usage

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Purification Complexity | Cost Efficiency |

|---|---|---|---|---|

| Knoevenagel | 60–85 | High | Moderate | High |

| LDA-Mediated | 70–90 | Low | High | Low |

| Multi-Step (Michael) | 50–65 | Moderate | High | Moderate |

The Knoevenagel route remains the most industrially viable due to its simplicity and cost-effectiveness, whereas LDA-mediated synthesis is reserved for stereosensitive applications .

Chemical Reactions Analysis

Michael Addition Reactions

The compound acts as a Michael acceptor due to its α,β-unsaturated ester structure. A notable example is its reaction with benzylmagnesium chloride to form β-aminoesters, which are intermediates in synthesizing pyrimidinone-based inhibitors .

Mechanism :

-

Nucleophilic attack: Benzylmagnesium chloride adds to the β-carbon of the α,β-unsaturated ester.

-

Acid-mediated cyclization: Forms a six-membered lactam ring.

Application Example:

Reversible Addition with Sodium Hydrogen Sulfite

The compound undergoes reversible nucleophilic addition with sodium hydrogen sulfite (NaHSO₃), forming a water-soluble adduct. This reaction is used for purification .

Reversibility :

-

Adduct Formation:

-

Regeneration: Treatment with acid or alkali reforms the original compound.

Hydrogenation and Hydrolysis

The nitrile and ester groups participate in hydrogenation and hydrolysis reactions:

Gabapentin Synthesis :

Cyclopropanation and Heterocycle Formation

The compound participates in Johnson–Corey–Chaykovsky fluorocyclopropanation with sulfoxonium ylides, forming fluorinated cyclopropanes .

Example Reaction :

-

Reagents: Sulfoxonium ylide, NiCl₂(dme), DMF, 60°C.

-

Product: Fluorocyclopropane derivatives (potential bioactive compounds).

C–H Functionalization

This compound undergoes distal γ-C(sp³)–H olefination using palladium catalysis, enabling the synthesis of lactones and dihydroisocoumarins .

Key Conditions :

-

Catalyst: Pd(OAc)₂ with MPAA ligands.

-

Olefin Source: Acrylate esters.

-

Yield: Up to 85% for six-membered lactones.

Scientific Research Applications

Organic Synthesis

Ethyl 2-cyano-2-cyclohexylideneacetate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of pharmaceuticals and agrochemicals. For instance:

- Pharmaceutical Intermediates : It is involved in the production of bioactive molecules that may have therapeutic effects.

- Dyes and Fragrances : The compound is also utilized in the preparation of specialty chemicals such as dyes and fragrances .

Biochemical Studies

The compound has been employed in biochemical research to investigate enzyme-catalyzed reactions involving ester bonds. Its role as a substrate allows researchers to study the mechanisms of enzymatic activity and the kinetics of reactions.

Medicinal Chemistry

Research has indicated that this compound may act as a precursor for novel therapeutic agents. Studies have shown its potential in developing new anticancer compounds, where modifications of its structure lead to derivatives with significant cytotoxicity against cancer cell lines .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of compounds derived from this compound against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 1000 nM, demonstrating high potency against cancer cells while showing limited toxicity to normal fibroblast cells (IC50 > 10,000 nM) .

| Compound | Cytotoxicity (IC50 in nM) | Cell Line |

|---|---|---|

| Compound A | 50 | NUGC |

| Compound B | 200 | DLDI |

| Compound C | 300 | MCF |

Case Study 2: Inhibition of Bacterial Virulence

Research highlighted the use of this compound in developing novel inhibitors targeting bacterial virulence factors. The compound was synthesized as part of a series aimed at improving solubility and metabolic stability, showing promising results against biofilm formation in Staphylococcus aureus .

Mechanism of Action

The mechanism by which Ethyl 2-cyano-2-cyclohexylideneacetate exerts its effects involves its adsorption on metal surfaces, which inhibits corrosion reactions . The compound interacts with the metal surface via adsorption through donor atoms, π-orbital, electron density, and the electronic structure of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and reactivity differences between Ethyl 2-cyano-2-cyclohexylideneacetate and analogous compounds:

Key Observations:

Electron-Withdrawing Groups and Reactivity: The cyano group in this compound stabilizes the C=C bond, reducing electrophilic reactivity compared to ketone-containing analogs (e.g., Ethyl (E)-2-(2-oxocyclohexylidene)acetate) . Dual cyano groups in 2-Cyclopentylidenemalononitrile enhance electrophilicity, enabling applications in cycloaddition chemistry .

Ring System Effects: Cyclohexylidene rings provide steric and electronic stabilization, whereas cyclopentylidene systems (smaller ring) may exhibit higher ring strain and reactivity . Bicyclic systems (e.g., hydrindane in Ethyl cis-hexahydrohydrindylidene-2-cyanoacetate) introduce conformational rigidity, influencing nucleophilic addition pathways .

Ester Chain Length: Methyl vs. ethyl esters (e.g., Mthis compound vs. the target compound) may differ in solubility and crystallization behavior, though reactivity remains comparable .

Synthetic Accessibility :

- Ethyl (E)-2-(2-oxocyclohexylidene)acetate is synthesized efficiently via Wittig reactions (61% yield) , whereas the target compound’s synthesis challenges are implied by its discontinued commercial status .

Biological Activity

Ethyl 2-cyano-2-cyclohexylideneacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on various research findings.

Synthesis and Structural Characteristics

This compound is synthesized through the reaction of cyclohexanone with ethyl cyanoacetate in toluene, followed by further chemical modifications. The compound features a cyclohexylidene structure that contributes to its biological activity. Recent studies have employed single-crystal X-ray diffraction to analyze its molecular conformation, revealing that the cyclohexane ring adopts a chair conformation, which is crucial for its interaction with biological targets .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays indicated significant cytotoxicity with IC50 values ranging from 10 to 1000 nM against human gastric, colon, liver, and breast cancer cells .

- Antibacterial Activity : The compound has been evaluated for its ability to inhibit bacterial virulence factors. It has shown promise as an inhibitor of streptokinase expression in Group A Streptococcus, which is critical for bacterial pathogenicity .

- Neuropharmacological Effects : this compound has been implicated in modulating serotonin receptor activity, particularly the 5-HT7 receptor. This modulation is relevant for treating conditions associated with dysregulation of serotonin signaling, such as depression and anxiety disorders .

Anticancer Activity

A study conducted by Shaaban et al. evaluated the cytotoxicity of various derivatives of cyclohexane compounds, including this compound. The results highlighted that this compound exhibited potent activity against multiple cancer cell lines. The following table summarizes the IC50 values observed:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | NUGC (Gastric) | 150 |

| This compound | DLD1 (Colon) | 200 |

| This compound | HEPG2 (Liver) | 300 |

| This compound | MCF (Breast) | 250 |

These findings suggest that this compound has a selective cytotoxic effect on cancer cells while sparing normal fibroblast cells .

Antibacterial Activity

In another study focusing on bacterial virulence, this compound was identified as a lead compound capable of reducing streptokinase expression significantly. This was confirmed through Western blot analysis and RNA microarray studies, demonstrating its potential as a novel antibacterial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclohexane moiety can enhance the biological activity of this compound. For example, substituents at specific positions on the cyclohexane ring have been shown to improve potency against cancer cell lines and bacterial strains. The presence of electron-donating groups appears to correlate with increased activity .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-cyano-2-cyclohexylideneacetate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Claisen condensation or cyanoacetylation of cyclohexanone derivatives. For example, halogenation of the α-carbon (e.g., using chlorine gas in ethyl acetate at 5°C) followed by cyclization under reflux with polar aprotic solvents like DMF and LiCl as a catalyst can yield the target compound . Key parameters include:

- Temperature control : Low temperatures (5°C) prevent side reactions during halogenation.

- Solvent selection : Polar solvents (DMF) enhance reaction efficiency.

- Catalyst use : LiCl accelerates cyclization by stabilizing intermediates.

Optimization requires iterative adjustment of stoichiometry, reaction time, and purification steps (e.g., recrystallization).

Q. How should researchers approach the purification and characterization of this compound?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation for high-purity isolation.

- Characterization :

- NMR/IR : Assign peaks using DEPT-135 NMR for carbons and FT-IR for cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups. Compare with computational spectra (e.g., DFT-scaled IR frequencies) to resolve ambiguities .

- X-ray crystallography : Employ SHELX-97 for structure refinement. Use the InChIKey

FNUWZZNMDNVUQJ-UHFFFAOYSA-N(from ) for database cross-referencing .

Q. Table 1: Key Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 218.25 g/mol | |

| Boiling Point | ~131.8°C (analog data) | |

| Solubility | Soluble in DMF, acetone |

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in different solvents?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Use Gaussian09 with B3LYP/6-311++G(d,p) basis set for accuracy.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethyl lactate, a green solvent) to analyze hydrogen bonding and conformational stability. highlights the role of intra-/intermolecular H-bonding in solvent compatibility .

- Phase equilibria : Monte Carlo/Gibbs ensemble simulations predict solubility parameters and partition coefficients for solvent selection .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer :

- Frequency scaling : Apply a 0.96 scaling factor to DFT-calculated IR frequencies to align with experimental values (e.g., O–H stretching at 3517 cm⁻¹ vs. 3483.6 cm⁻¹ calculated) .

- Basis set selection : Larger basis sets (e.g., 6-311++G(d,p)) reduce energy discrepancies between dimer configurations (e.g., 0.37 kcal/mol difference vs. 2.39 kcal/mol with smaller sets) .

- Cross-validation : Compare NMR chemical shifts with QSPR models or database entries (e.g., CC-DPS, ) to validate assignments .

Q. How can crystallographic data be refined to resolve ambiguities in molecular conformation?

- Methodological Answer :

- SHELX workflow :

Data collection : Use high-resolution (<1.0 Å) X-ray diffraction.

Structure solution : SHELXD for phase determination; SHELXL for refinement (anisotropic displacement parameters, hydrogen positioning).

Validation : Check R-factor convergence (<5%) and electron density maps for missing/ambiguous atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.